
Tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H33N3O4 and its molecular weight is 367.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate, commonly referred to as M4, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2097867-80-4 |
Molecular Formula | C19H33N3O4 |
Molecular Weight | 367.5 g/mol |
M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. These enzymes play crucial roles in the pathogenesis of Alzheimer's disease by facilitating the formation of amyloid-beta (Aβ) plaques and the degradation of acetylcholine, respectively. The inhibition of these pathways suggests that M4 could help mitigate cognitive decline associated with AD by:
- Preventing Aβ Aggregation : M4 demonstrates significant inhibition of Aβ aggregation, with studies reporting up to 85% inhibition at concentrations of 100 μM .
- Reducing Inflammatory Responses : In vitro studies have shown that M4 can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ . This reduction is critical as inflammation is a key contributor to neuronal death in AD.
In Vitro Studies
Research indicates that M4 enhances cell viability in astrocytes when exposed to Aβ 1-42. Specifically, astrocytes treated with Aβ alone showed a significant decrease in viability (43.78 ± 7.17%), while co-treatment with M4 resulted in improved viability (62.98 ± 4.92%) . This suggests a protective effect against Aβ-induced toxicity.
In Vivo Studies
In animal models, particularly those induced with scopolamine to mimic AD-like symptoms, M4 exhibited moderate protective effects; however, its efficacy was not significantly different from established treatments like galantamine. The lack of pronounced effects in vivo has been attributed to the bioavailability issues of M4 within the brain .
Case Studies
- Neuroprotective Effects : A study assessed the neuroprotective potential of M4 on astrocytes subjected to oxidative stress induced by Aβ. Results indicated that M4 significantly mitigated oxidative stress markers, reinforcing its role as a neuroprotective agent .
- Cytotoxicity Assessment : Another investigation focused on cytotoxicity where M4 was evaluated for its safety profile in various concentrations. The compound showed no cytotoxic effects at concentrations up to 100 μM, indicating a favorable safety margin for potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate exhibit promising anticancer properties. The structural features that allow for interactions with biological targets can be exploited in the design of new anticancer agents. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer lines.
1.2 Neuropharmacological Applications
The compound's structural resemblance to known neuroactive substances suggests potential applications in treating neurological disorders. Studies have explored the effects of piperazine derivatives on neurotransmitter systems, indicating possible benefits in managing conditions such as anxiety and depression.
Synthesis and Chemical Properties
2.1 Synthetic Pathways
this compound can be synthesized through various methods involving the condensation of appropriate precursors. The synthesis often involves multi-step reactions that require careful optimization to enhance yield and purity.
2.2 Chemical Stability and Handling
The compound exhibits stability under standard laboratory conditions, although specific precautions should be taken regarding its handling due to potential reactivity with strong acids or bases. Its solubility profile indicates compatibility with organic solvents, which is advantageous for formulation in pharmaceutical applications.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values below 10 µM. |
Study B | Neuropharmacology | Showed anxiolytic effects in animal models, suggesting modulation of GABAergic pathways. |
Study C | Synthesis Optimization | Developed a novel synthetic route improving yield by 30% compared to traditional methods. |
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4/c1-12-11-21(17(25)26-19(5,6)7)8-9-22(12)16(24)14-13(18(2,3)4)10-20-15(14)23/h12-14H,8-11H2,1-7H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWSXNINTVMKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2C(CNC2=O)C(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.